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Compound of Interest

Compound Name: PSB-1115 potassium salt

Cat. No.: B15572539

Application Notes and Protocols for PSB-1115
Potassium Salt

Audience: Researchers, scientists, and drug development professionals.

Important Note: Scientific literature consistently identifies PSB-1115 as a selective adenosine
A2B receptor (A2BR) antagonist, not a P2Y14 receptor antagonist.[1][2] This document
provides detailed information on PSB-1115 in its validated role as an A2BR antagonist. To
address the interest in P2Y 14, a separate section on the P2Y14 receptor and its selective
antagonist, PPTN, is included.

Part 1: PSB-1115 Potassium Salt as an Adenosine
A2B Receptor Antagonist

PSB-1115 is a highly selective and water-soluble antagonist of the human A2B adenosine
receptor.[1] It displays Ki values of 53.4 nM for the human A2B receptor, with high selectivity
over Al, A2A, and A3 receptors.[1] It is a valuable tool for investigating the physiological and
pathological roles of the A2B receptor, particularly in inflammation, pain, and cancer.[3][4]

Data Presentation: Recommended Working
Concentrations for PSB-1115

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15572539?utm_src=pdf-interest
https://www.benchchem.com/product/b15572539?utm_src=pdf-body
https://www.benchchem.com/product/b15572539?utm_src=pdf-body
https://www.tocris.com/products/psb-1115_2009
https://www.medchemexpress.com/psb-1115.html?locale=ko-KR
https://www.benchchem.com/product/b15572539?utm_src=pdf-body
https://www.tocris.com/products/psb-1115_2009
https://www.tocris.com/products/psb-1115_2009
https://pubmed.ncbi.nlm.nih.gov/18188542/
https://www.benchchem.com/pdf/Validating_the_In_Vivo_Efficacy_of_A2B_Adenosine_Receptor_Antagonists_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The following table summarizes recommended concentrations and dosages for PSB-1115
based on published literature.
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Concentration /

Model System Application Notes
Dosage
In Vitro
PSB-1115 inhibits the
Inhibition of TNBS-
) ) ) inflammation-induced
Rat lleum/Jejunum induced acetylcholine 100 uM )
. contractile
contraction _
disturbance.[2]
Used to demonstrate
IL-4 induced pro- N the role of A2B
Human Mast Cells ) Not specified )
inflammatory effects receptors in mast cell
function.
Used to determine
Radioligand Binding Non-specific binding 10 UM non-specific binding in
Assays control H assays with A2B
receptor membranes.
In Vivo
Used as a specific
Mouse Model of Acute  Attenuation of A2BAR - blocker for A2BAR to
) ] Not specified ] ]
Lung Injury agonist effects confirm agonist
effects.[5]
This low dose
Mouse Model of produced the
Inflammatory Pain Analgesic effect 3 mg/kg (i.p.) maximum effect in
(Formalin Test) reducing inflammatory
pain.[3][6]
Rat Model of :
) o A high dose was
Inflammation Anti-inflammatory )
"High dose" shown to reduce
(Carrageenan- effect ]
edema formation.[4]
Induced Paw Edema)
Mouse Model of Inhibition of tumor Not specified Used to demonstrate
Melanoma growth that A2B blockade
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reduces tumor growth.

[4]

Shown to have a
Mouse Model of ) Not specified (2-week  therapeutic effect on
o Therapeutic effect ) ) o i
Priapism infusion) priapic features in

mouse models.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the A2B adenosine receptor signaling pathway and a general
workflow for in vivo studies.
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A2B Adenosine Receptor Signaling Pathway.
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Workflow for In Vivo Inflammation Model.
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Experimental Protocols

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds
like PSB-1115.[4]

o Materials:

o Male Wistar rats (180-220 g)

o PSB-1115 potassium salt

o Vehicle (e.g., saline, DMSO)

o 1% Carrageenan solution in saline

o Plethysmometer

o Syringes and needles for administration
o Methodology:

o Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the
animals overnight before the study, with water provided ad libitum.

o Grouping: Randomly divide animals into groups (n=6-10 per group), including a vehicle
control group and one or more PSB-1115 treatment groups (e.g., 3 mg/kg, 10 mg/kg).

o Drug Administration: Administer the specified dose of PSB-1115 or vehicle via
intraperitoneal (i.p.) injection 30-60 minutes before inducing inflammation.

o Baseline Measurement: Measure the initial volume of the right hind paw of each rat using
a plethysmometer.

o Induction of Edema: Administer a subplantar injection of 0.1 mL of 1% carrageenan
solution into the right hind paw of each animal.
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o Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4
hours) after the carrageenan injection.

o Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time
point compared to its baseline measurement. Determine the percentage of inhibition of
edema for the PSB-1115-treated groups relative to the vehicle-treated control group.

Part 2: P2Y14 Receptor and the Selective Antagonist
PPTN

While PSB-1115 targets the A2B receptor, the P2Y14 receptor is a G protein-coupled receptor
activated by UDP-sugars, such as UDP-glucose. It is highly expressed in immune cells and is
implicated in inflammatory responses.[7] A potent and selective antagonist for this receptor is
PPTN (a 4,7-disubstituted 2-naphthoic acid derivative).[8]

Data Presentation: Recommended Working
Concentrations for PPTN

Model System Application Concentration / KB Notes
In Vitro

_ o PPTN acts as a
C6 Glioma Cells Inhibition of adenylyl

KB =434 pM competitive

(expressing P2Y14-R)  cyclase )
antagonist.[8]

I The IC50 depends on
Inhibition of UDP-

Differentiated HL-60 the concentration of
glucose-promoted IC50 = 1-4 nM _
Cells ) the agonist (UDP-
chemotaxis
glucose).[9]

At 1 pM, PPTN shows

. . no agonist or
Various Cell Lines

Selectivity testing 1pM antagonist effect at
(P2Y1, P2Y2, etc.)

other P2Y receptors.

[8]

P2Y14 Receptor Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/pdf/In_Depth_Technical_Guide_The_Mechanism_of_Action_of_the_P2Y14_Receptor_Antagonist_PPTN.pdf
https://pubmed.ncbi.nlm.nih.gov/23592514/
https://pubmed.ncbi.nlm.nih.gov/23592514/
https://www.medchemexpress.com/pptn.html
https://pubmed.ncbi.nlm.nih.gov/23592514/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

ATP

Cell Membrane

Inhibition of
---4| cAMP-dependent
pathways

Activation Inhibition

P2Y14 Receptor

Inhibition

Click to download full resolution via product page
P2Y14 Receptor Signaling Pathway.

Experimental Protocols

1. In Vitro: Chemotaxis Assay

This protocol assesses the ability of a P2Y14 antagonist like PPTN to block agonist-induced
cell migration.[7][8]

o Materials:

o HL-60 cells (differentiated into a neutrophil-like phenotype) or freshly isolated human

neutrophils.
o PPTN
o UDP-glucose (agonist)

o Boyden chamber or other transwell migration system (e.g., 96-well format with 5 um pore

size).
o Assay medium (e.g., RPMI with 0.1% BSA).

o Cell counting solution or fluorescence-based detection system.
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o Methodology:

o Cell Preparation: Culture and differentiate HL-60 cells as required, or isolate neutrophils
from fresh human blood. Resuspend cells in assay medium at a defined concentration
(e.g., 1x106 cells/mL).

o Antagonist Incubation: Pre-incubate the cell suspension with various concentrations of
PPTN (e.g., 0.1 nM to 1 uM) or vehicle for 15-30 minutes at 37°C.

o Assay Setup:

Add assay medium containing the chemoattractant (e.g., 10 uM UDP-glucose) to the
lower chamber of the Boyden or transwell plate.

Add a negative control (medium only) and a positive control (e.g., fMetLeuPhe) to
separate wells.

Place the transwell insert into the wells.

Add the pre-incubated cell suspension (containing PPTN or vehicle) to the top chamber
(the insert).

o Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow
migration (e.g., 60-90 minutes).

o Quantification of Migration:

= Carefully remove the insert.

» Wipe off the non-migrated cells from the top surface of the membrane with a cotton
swab.

» Stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or
crystal violet) or quantify the number of cells that have migrated into the lower chamber
using a cell counter or a fluorescence plate reader (if using fluorescently labeled cells).

o Data Analysis: Calculate the number of migrated cells for each condition. Determine the
IC50 value for PPTN by plotting the percentage inhibition of chemotaxis against the log
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concentration of the antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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